molecular formula C9H8BrN B1288853 4-Bromo-2-methyl-1H-indole CAS No. 6127-18-0

4-Bromo-2-methyl-1H-indole

Cat. No.: B1288853
CAS No.: 6127-18-0
M. Wt: 210.07 g/mol
InChI Key: MXRPXKYWAYTGJY-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-indole, also known as 4-Br-2-Me-Indole, is an aromatic compound used in a variety of scientific research applications. It is a heterocyclic compound, which is a type of organic compound containing a ring of atoms with at least one atom of a different element. This compound is used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Brominated Tryptophan Derivatives in Marine Sponges

Research has identified brominated tryptophan derivatives, closely related to 4-Bromo-2-methyl-1H-indole, in marine sponges. These compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have shown inhibitory effects on the growth of bacteria like Staphylococcus epidermidis (Segraves & Crews, 2005).

Fluorescent Probes from Indole Derivatives

New indole derivatives synthesized from β-brominated dehydroamino acids have demonstrated promising applications as fluorescent probes. These compounds exhibit high fluorescence quantum yields and sensitivity to solvent polarity, making them suitable for photophysical studies (Pereira et al., 2010).

Synthesis of Gamma-Carbolines and Heteropolycycles

Bromo-indole derivatives have been used to synthesize gamma-carboline derivatives and heteropolycycles. These compounds are produced through palladium-catalyzed intramolecular annulation, highlighting the versatility of bromo-indoles in complex organic synthesis (Zhang & Larock, 2003).

Synthesis of Indole-based Luminescent Sensors

Asymmetric indolylmaleimide derivatives, involving bromo-indole structures, have been explored for their photophysical properties. These compounds show potential as luminescent sensors due to significant fluorescence intensity enhancement upon complexation with zinc(II) cyclen (Kaletaş et al., 2005).

Anticancer Potential of Bromo-Indole Structures

3-Bromo-1-ethyl-1H-indole, a compound structurally similar to this compound, has demonstrated promising anticancer properties. It exhibits significant cytotoxicity toward cancer cell lines and inhibitory effects on glutathione S-transferase isozymes, suggesting its potential as a novel anticancer agent (Yılmaz et al., 2020).

Role in Synthesis of Complex Molecules

Indole derivatives, including bromo-indoles, play a crucial role in the synthesis of various biologically active compounds. They are used in several palladium-catalyzed reactions, enabling the creation of complex molecular structures (Cacchi & Fabrizi, 2005).

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . This compound can bind to enzyme active sites, altering their conformation and reducing their catalytic efficiency. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . It can also affect gene expression by binding to transcription factors or DNA, thereby altering the transcriptional activity of target genes. Furthermore, this compound may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. For instance, this compound may inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, it can activate or inhibit receptors involved in cell signaling pathways, leading to changes in cellular responses. The compound may also influence gene expression by interacting with transcription factors or chromatin, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting cancer cell proliferation or reducing inflammation . At high doses, this compound may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux of this compound can influence its overall efficacy and toxicity. Additionally, this compound may affect the levels of other metabolites by inhibiting or activating key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

4-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPXKYWAYTGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618343
Record name 4-Bromo-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6127-18-0
Record name 4-Bromo-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 2-(2-bromophenyl)-3-methyl-2H-azirine (758 mg, 3.61 mmol) in xylene (20 mL) was stirred at 160° C. for 7 d. The reaction mixture was concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with petroleum ether/EtOAc (10:1) to afford 4-bromo-2-methyl-1H-indole as yellow oil (572 mg, 75.5%). MS (ESI): m/z=210.1 [M+1]+.
Quantity
758 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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